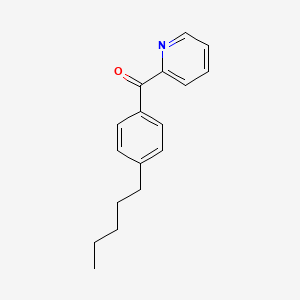
2-(4-Pentylbenzoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pentylbenzoyl)pyridine is a synthetic compound that belongs to the family of pyridine derivatives. It is a yellow crystalline solid with a molecular formula of C18H19NO and a molecular weight of 265.35 g/mol. This compound has gained significant attention due to its potential therapeutic and environmental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylbenzoyl)pyridine can be achieved through various methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . This method utilizes thermal pericyclic or hetero-Diels Alder reactions and transition metal-catalyzed formal [4 + 2] cycloaddition reactions .
Industrial Production Methods
Industrial production of pyridine derivatives, including this compound, often involves the reaction of aldehydes or ketones with ammonia . This method, first studied in detail by Chichibabin in 1929, remains a general synthetic method for producing pyridine bases .
化学反応の分析
Types of Reactions
2-(4-Pentylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: Pyridines can be oxidized to form pyridine N-oxides by treatment with peracids.
Substitution: Pyridines react with alkylating agents to give pyridinium salts.
Complex Formation: Pyridines can form complexes with a wide variety of Lewis acids.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Substitution: Alkylating agents are used for substitution reactions.
Complex Formation: Lewis acids are used for forming complexes.
Major Products Formed
Oxidation: Pyridine N-oxides.
Substitution: Pyridinium salts.
Complex Formation: Various Lewis acid complexes.
科学的研究の応用
2-(4-Pentylbenzoyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(4-Pentylbenzoyl)pyridine involves its interaction with molecular targets and pathways. The pyridine fragment is capable of modifying the properties of compounds, sometimes changing their application . It can form complexes with metals and hydrogen bonds due to the lone electron pair on the nitrogen atom, as well as participate in electrostatic, dipole-dipole, and van der Waals interactions .
類似化合物との比較
2-(4-Pentylbenzoyl)pyridine can be compared with other pyridine derivatives, such as:
These compounds share similar structural features but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
IUPAC Name |
(4-pentylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-4-7-14-9-11-15(12-10-14)17(19)16-8-5-6-13-18-16/h5-6,8-13H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJANXBBEIJYIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642007 |
Source


|
| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-94-7 |
Source


|
| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














